molecular formula C17H13NO4 B2470942 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 797777-77-6

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2470942
CAS No.: 797777-77-6
M. Wt: 295.294
InChI Key: HWBHAGNKYSGARR-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromen derivatives. This compound is characterized by the presence of a methoxy group, a benzamide moiety, and a chromen ring system. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Scientific Research Applications

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 6-amino-2-oxo-2H-chromene. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: The methoxy group and the benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
  • 4-methoxy-N-(2-oxo-2H-chromen-7-yl)benzamide
  • 4-methoxy-N-(2-oxo-2H-chromen-5-yl)benzamide

Uniqueness

4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its specific substitution pattern on the chromen ring, which may confer distinct biological activities compared to its analogs. The position of the methoxy group and the benzamide moiety can significantly influence the compound’s pharmacological properties and its interaction with molecular targets .

Properties

IUPAC Name

4-methoxy-N-(2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-14-6-2-11(3-7-14)17(20)18-13-5-8-15-12(10-13)4-9-16(19)22-15/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHAGNKYSGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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